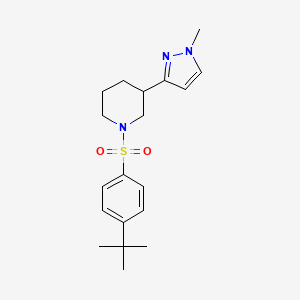![molecular formula C10H22N2O B2484289 (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine CAS No. 1247714-51-7](/img/structure/B2484289.png)
(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research in the field has focused on the development of concise methods for synthesizing compounds with complex structures. For example, Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, demonstrating the versatility of primary amines in synthesis, with reactions performed under mild and environmentally friendly conditions, yielding up to 98% efficiency (Aquino et al., 2015). Similar strategies could potentially be applied to the synthesis of "(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine".
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and physical properties. For instance, the study by Ajibade and Andrew (2021) on the molecular structures of similar compounds revealed the significance of intermolecular hydrogen bonding and secondary intermolecular interactions in stabilizing the molecular structure (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied. For example, Sheverdov et al. (2018) developed a new method for methylating tertiary amines, highlighting the reactivity of such compounds under specific conditions (Sheverdov et al., 2018). These reactions are fundamental in modifying chemical structures for various applications.
Physical Properties Analysis
The physical properties, including melting points and solubility, are key to understanding the applications of chemical compounds. Kusumaningrum et al. (2021) provided an example by synthesizing Schiff base compounds and analyzing their physical properties such as melting point and solubility, which are essential for practical applications (Kusumaningrum et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability, are crucial for the compound's applications. For instance, Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, showcasing the chemical reactivity of similar compounds (Galenko et al., 2015).
Aplicaciones Científicas De Investigación
Neuroprotective and Antiaddictive Potential
Compounds structurally related to amines have been investigated for their neuroprotective, antiaddictive, and antidepressant-like activities. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound present in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. This suggests that compounds with amine functionalities could play crucial roles in developing therapies for neurodegenerative diseases, addiction, and depression (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Advanced Oxidation Processes for Environmental Cleanup
Nitrogen-containing compounds, including amines, are of significant environmental concern due to their persistence and potential toxicity. Advanced oxidation processes (AOPs) have been highlighted as effective means for the degradation of nitrogen-containing hazardous compounds, improving water treatment and environmental cleanup efforts. These processes are crucial for mineralizing nitrogen-containing compounds, thereby enhancing the efficacy of water treatment schemes (Bhat & Gogate, 2021).
Catalytic Applications in Organic Synthesis
Amines and amine-related compounds play vital roles in catalytic applications, particularly in reductive amination processes employing hydrogen. These processes are fundamental in synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The review of transition-metal-catalyzed reductive amination highlights the progress in using earth-abundant metal catalysts and the importance of these reactions in organic synthesis (Irrgang & Kempe, 2020).
Propiedades
IUPAC Name |
2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12-6-3-10(4-7-12)9-11-5-8-13-2/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMCKHYSUBCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)


![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)



![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)


![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)